N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15320590
Molecular Formula: C22H20ClNO5S
Molecular Weight: 445.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20ClNO5S |
|---|---|
| Molecular Weight | 445.9 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-7-methyl-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C22H20ClNO5S/c1-14-6-7-17-19(25)11-21(29-20(17)10-14)22(26)24(16-8-9-30(27,28)13-16)12-15-4-2-3-5-18(15)23/h2-7,10-11,16H,8-9,12-13H2,1H3 |
| Standard InChI Key | LHTRADPOXOQFMN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=CC=C3Cl)C4CCS(=O)(=O)C4 |
Introduction
Structural Elucidation and Molecular Features
Core Chromene Framework
The compound’s backbone consists of a 4H-chromene system, a bicyclic structure formed by fusing a benzene ring with a pyrone ring. The chromene core is substituted at the 2-position with a carboxamide group and at the 7-position with a methyl group. The 4-oxo functional group confers electrophilic reactivity, enabling participation in nucleophilic addition and substitution reactions .
Substituent Analysis
The carboxamide nitrogen is di-substituted with two distinct groups:
-
2-Chlorobenzyl: A benzyl group with a chlorine atom at the ortho position, enhancing lipophilicity and steric bulk.
-
1,1-Dioxidotetrahydrothiophen-3-yl: A saturated five-membered sulfone ring, which introduces polarity and potential hydrogen-bonding capabilities .
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₉Cl₂NO₅S |
| Molecular Weight | 480.36 g/mol |
| CAS Number | 873080-77-4 |
| Key Functional Groups | Chromene, Carboxamide, Sulfone |
Synthetic Methodologies
Chromene Core Formation
The synthesis of chromene derivatives typically begins with the condensation of resorcinol derivatives with β-keto esters. For example, 7-methyl-4-oxo-4H-chromene-2-carboxylic acid can be synthesized via the Kostanecki-Robinson reaction, involving cyclization of 2-hydroxyacetophenone derivatives with diethyl oxalate under basic conditions .
Carboxamide Functionalization
The carboxamide group is introduced through coupling reactions. A plausible route involves:
-
Activation of the carboxylic acid: Conversion to an acyl chloride using thionyl chloride (SOCl₂).
-
Amidation: Reaction with a diamine precursor, such as a mixture of 2-chlorobenzylamine and 3-aminotetrahydrothiophene-1,1-dioxide, under Schotten-Baumann conditions .
Table 2: Hypothetical Synthesis Pathway
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | Chromene formation | Resorcinol, β-keto ester, KOH |
| 2 | Carboxylic acid activation | SOCl₂, reflux |
| 3 | Amidation | Dichloromethane, RT, 24h |
Physicochemical Properties
Solubility and Lipophilicity
The compound’s solubility profile is influenced by its polar sulfone group and nonpolar aromatic/chlorinated substituents:
-
Aqueous solubility: Limited due to the hydrophobic benzyl and chromene groups.
-
Organic solvents: Expected to dissolve in dimethyl sulfoxide (DMSO) or dichloromethane .
Stability Considerations
Biological Relevance and Hypothesized Applications
Carbonic Anhydrase Inhibition
Structurally analogous chromene carboxamides exhibit inhibitory activity against carbonic anhydrases (CAs), enzymes implicated in glaucoma and cancer . The sulfone group in this compound may coordinate with the zinc ion in CA active sites, though experimental validation is required.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume